1-(2-Methoxyphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable benzylating agent, such as 3-methoxy-4-phenylmethoxybenzyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4-[(3-methoxy-4-phen
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-29-24-11-7-6-10-23(24)28-16-14-27(15-17-28)19-22-12-13-25(26(18-22)30-2)31-20-21-8-4-3-5-9-21/h3-13,18H,14-17,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYMUQPVVJGCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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